molecular formula C17H25N3O2S B5270205 (2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide

(2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide

Cat. No.: B5270205
M. Wt: 335.5 g/mol
InChI Key: OPDPLLMPHOYOTE-GVDBMIGSSA-N
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Description

(2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[52202,6]undecane-5-sulfonamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields a cycloadduct, which is then hydrolyzed using an aqueous-ethanolic solution of ammonia to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

(2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[52202,6]undecane-5-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group

Properties

IUPAC Name

(2R,3R,6R)-N,N-dimethyl-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-18(2)23(21,22)20-12-15(13-6-4-3-5-7-13)17-16(20)14-8-10-19(17)11-9-14/h3-7,14-17H,8-12H2,1-2H3/t15-,16+,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDPLLMPHOYOTE-GVDBMIGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C2C1C3CCN2CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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